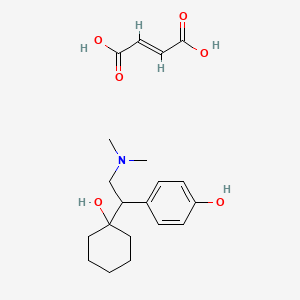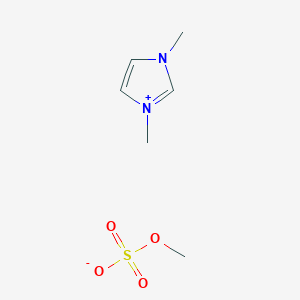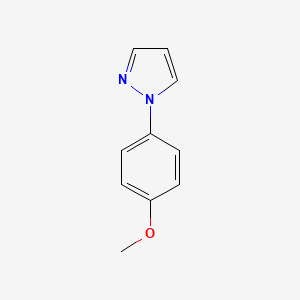
4-二甲基氨基-4'-硝基联苯
描述
4-Dimethylamino-4’-nitrobiphenyl (CAS Number: 2143-87-5) is a chemical compound with the molecular weight of 242.28 . It is also known by its IUPAC name N,N-dimethyl-4’-nitro [1,1’-biphenyl]-4-amine .
Molecular Structure Analysis
The molecular structure of 4-Dimethylamino-4’-nitrobiphenyl is represented by the linear formula C14H14N2O2 . The InChI code for this compound is 1S/C14H14N2O2/c1-15(2)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(17)18/h3-10H,1-2H3 .Chemical Reactions Analysis
The excited-state intramolecular charge transfer (ICT) dynamics of 4-Dimethylamino-4’-nitrobiphenyl, an efficient nonlinear optical (NLO) material, has been investigated using ultrafast transient absorption spectroscopy . The ICT process is associated with the barrierless twisting of the N,N-dimethylaniline (DMA) group with respect to the nitrobenzene moiety to populate the twisted ICT (or TICT) state .Physical and Chemical Properties Analysis
4-Dimethylamino-4’-nitrobiphenyl is a solid substance with a melting point range of 243.0 to 249.0 °C . The predicted boiling point is 398.2±25.0 °C .科学研究应用
水生环境中微塑料的检测
DANS已被证明是一种通用的灵敏荧光染料,可用于检测和分析水生环境中的微塑料 。它的溶剂化变色特性允许根据聚合物的极性在荧光发射光谱中发生正移。 这意味着在紫外光照射下,微塑料可以通过从蓝色到红色的特定发射光谱来识别,从而实现简单的聚合物识别 .
用于环境污染分析的荧光显微镜
DANS的染色特性提供了使用荧光显微镜进行各种检测和分析策略的途径 。这包括简单的表观荧光片段可视化、共聚焦显微镜和相量方法来量化塑料成分。 这些技术对于了解微塑料造成的环境污染程度至关重要 .
用于聚合物识别的光谱分析
DANS有效地吸收到构成微塑料的各种聚合物中的能力允许进行光谱分析。 该分析可用于根据其荧光发射光谱识别不同类型的聚合物,该光谱因染料的溶剂化变色特性而改变 .
识别常用塑料的分析适用性
DANS荧光的分析适用性已在识别来自常用塑料制品的微塑料(MPs)方面得到证明。 这包括诸如聚丙烯(PP)、低密度和高密度聚乙烯(分别为LDPE和HDPE)、聚苯乙烯(PS)和聚对苯二甲酸乙二醇酯(PET)之类的模型塑料 .
分子内电荷转移研究
DANS用于研究硝基芳香族生色团的分子内电荷转移(ICT)。 了解ICT期间的结构变化对于开发具有特定电子性质的新材料至关重要 .
溶剂化变色荧光染料的开发
DANS的特性使其成为开发新型溶剂化变色荧光染料的候选者。 这些染料可以针对特定应用进行定制,例如在传感器或指示剂中,这些传感器或指示剂会对其环境的变化作出响应 .
污染追踪和环境影响研究
DANS可用于追踪污染,特别是在研究微塑料在不同生态系统中的分布和影响方面。 它对不同聚合物的敏感性使其成为环境影响评估的绝佳工具 .
化学和环境科学的教育和研究工具
由于其独特的特性和应用,DANS在化学和环境科学课程中作为一种教育工具。 它提供了一个关于如何将化学化合物应用于现实世界场景以解决环境问题的实际示例 .
作用机制
Target of Action
The primary target of 4-Dimethylamino-4’-nitrobiphenyl is the intramolecular charge transfer (ICT) character of the molecules . This is due to the strong electron withdrawing nature of the nitro group and rapid responsiveness because of highly movable π-electrons .
Mode of Action
The interaction of 4-Dimethylamino-4’-nitrobiphenyl with its targets involves the dynamics of the ICT process in the excited states . This process has been investigated using ultrafast transient absorption spectroscopy . The experimental results have been corroborated with DFT and TDDFT calculations .
Biochemical Pathways
The affected pathway of 4-Dimethylamino-4’-nitrobiphenyl is the ICT process in the excited states . In solvents of large polarity, the ultrafast ICT process is associated with the barrierless twisting of the N, N -dimethylaniline (DMA) group with respect to the nitrobenzene moiety to populate the twisted ICT (or TICT) state .
Result of Action
The molecular and cellular effects of 4-Dimethylamino-4’-nitrobiphenyl ’s action involve the dynamics of the ICT process in the excited states . The rate of this process is governed by the viscosity of the medium .
Action Environment
The action, efficacy, and stability of 4-Dimethylamino-4’-nitrobiphenyl are influenced by environmental factors such as the polarity of the solvent . In solvents of large polarity, the ultrafast ICT process is associated with the barrierless twisting of the DMA group . In solvents of moderate polarity, the rate of the twisting process is significantly slowed down . By further lowering the polarity of the solvent, the twisting process is completely retarded .
安全和危害
This compound is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
未来方向
生化分析
Biochemical Properties
4-Dimethylamino-4’-nitrobiphenyl plays a significant role in biochemical reactions, particularly in the context of intramolecular charge transfer (ICT) dynamics. The compound interacts with various enzymes, proteins, and other biomolecules, primarily through its electron-donating dimethylamino group and electron-withdrawing nitro group. These interactions facilitate the transfer of electrons within the molecule, leading to changes in its electronic structure and reactivity. The compound’s ability to undergo ICT makes it a valuable tool in studying the behavior of biomolecules in different environments .
Cellular Effects
4-Dimethylamino-4’-nitrobiphenyl has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ICT properties enable it to interact with cellular components, leading to changes in their function. For example, the compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell. Additionally, 4-Dimethylamino-4’-nitrobiphenyl can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 4-Dimethylamino-4’-nitrobiphenyl involves its ability to undergo intramolecular charge transfer. This process is facilitated by the compound’s unique chemical structure, which allows for the efficient transfer of electrons between the dimethylamino and nitro groups. The ICT process can lead to changes in the compound’s electronic structure, resulting in the activation or inhibition of various biomolecules. For instance, 4-Dimethylamino-4’-nitrobiphenyl can bind to specific enzymes, altering their activity and affecting downstream biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Dimethylamino-4’-nitrobiphenyl can change over time due to factors such as stability and degradation. The compound’s stability is influenced by the polarity of the solvent and the presence of other reactive species. Over time, 4-Dimethylamino-4’-nitrobiphenyl may undergo degradation, leading to the formation of byproducts that can affect its overall activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of its impact on metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 4-Dimethylamino-4’-nitrobiphenyl in animal models vary with different dosages. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, 4-Dimethylamino-4’-nitrobiphenyl can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain concentration levels .
Metabolic Pathways
4-Dimethylamino-4’-nitrobiphenyl is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation within the cell. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites. These interactions can have downstream effects on cellular function, influencing processes such as energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 4-Dimethylamino-4’-nitrobiphenyl is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution of 4-Dimethylamino-4’-nitrobiphenyl can influence its overall activity and effectiveness in modulating biochemical pathways .
Subcellular Localization
The subcellular localization of 4-Dimethylamino-4’-nitrobiphenyl is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, as it interacts with different biomolecules within these compartments. For example, 4-Dimethylamino-4’-nitrobiphenyl may localize to the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins .
属性
IUPAC Name |
N,N-dimethyl-4-(4-nitrophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-15(2)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(17)18/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGALHOPBAVGHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544763 | |
| Record name | N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2143-87-5 | |
| Record name | N,N-Dimethyl-4′-nitro[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2143-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-4-amine, N,N-dimethyl-4'-nitro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 4-Dimethylamino-4′-nitrobiphenyl be used to monitor polymerization processes?
A1: 4-Dimethylamino-4′-nitrobiphenyl (DMABN) exhibits a unique property: its fluorescence emission is sensitive to both solvent polarity and the microviscosity of the surrounding medium []. During polymerization, the increasing viscosity of the reaction mixture causes a blue shift in DMABN's fluorescence spectrum. This spectral shift can be directly correlated to the degree of polymerization, enabling researchers to monitor the reaction progress in real-time. This method has proven effective for various polymerization formulations, including those cured photochemically and thermally [].
Q2: Does the structure of 4-Dimethylamino-4′-nitrobiphenyl impact its sensitivity as a fluorescence probe?
A2: Yes, the "push-pull" structure of DMABN, characterized by an electron-donating dimethylamino group and an electron-withdrawing nitro group connected by a biphenyl system, contributes to its sensitivity as a fluorescence probe. This intramolecular charge transfer (ICT) character is highly sensitive to changes in the surrounding environment, such as polarity and viscosity [, ].
Q3: Can 4-Dimethylamino-4′-nitrobiphenyl interact with metal nanoparticles to enhance fluorescence signals?
A3: Research has shown that DMABN exhibits enhanced fluorescence when in proximity to silver nanoparticles, particularly those exhibiting quadrupole surface plasmon resonance (SPR) []. The spectral overlap between DMABN's emission and the SPR bands of the silver nanoparticles leads to this enhancement. This phenomenon can be exploited to develop highly sensitive fluorescence-based sensors [].
Q4: Are there computational studies investigating the properties of 4-Dimethylamino-4′-nitrobiphenyl?
A4: Yes, computational tools are being used to investigate the opto-electronic properties and dielectric behavior of 4-Dimethylamino-4′-nitrobiphenyl, particularly for its potential applications in non-linear optics []. These studies contribute to a deeper understanding of the compound's electronic structure and its response to external stimuli.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















